N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-phenylbutanamide
Description
N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-4-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 5-chlorothiophene ring, a methoxyethyl group, and a phenyl moiety. The compound’s stereochemistry and conformational flexibility may influence its binding affinity and metabolic stability compared to analogs .
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2S/c1-21-14(15-10-11-16(18)22-15)12-19-17(20)9-5-8-13-6-3-2-4-7-13/h2-4,6-7,10-11,14H,5,8-9,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFGAUHAYLZOKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCCC1=CC=CC=C1)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-phenylbutanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chlorothiophene Intermediate: The synthesis begins with the chlorination of thiophene to produce 5-chlorothiophene.
Alkylation: The 5-chlorothiophene is then alkylated with 2-bromoethanol to introduce the methoxyethyl group.
Amidation: The resulting intermediate is reacted with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiophenes with various functional groups.
Scientific Research Applications
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several butanamide derivatives reported in pharmacopeial and medicinal chemistry literature. Below is a detailed analysis:
Substituent-Driven Structural Comparisons
Table 1: Structural Features of Selected Butanamide Derivatives
Key Observations:
Aromatic Systems : The target compound’s 5-chlorothiophene moiety distinguishes it from analogs with phenyl or naphthyridine rings (e.g., Goxalapladib). Chlorothiophene may enhance lipophilicity and π-π stacking interactions compared to purely hydrocarbon-based systems .
Polar Groups : The methoxyethyl group introduces steric bulk and moderate polarity, contrasting with the hydroxy group in the (R)-N-[(2S,4S,5S)...] analog. This difference could influence solubility and metabolic oxidation pathways .
Pharmacological Targets: Unlike Goxalapladib, which targets Lp-PLA2, the target compound lacks documented target specificity.
Crystallographic and Conformational Analysis
For example:
- The (R)-N-[(2S,4S,5S)...] analog () exhibits hydrogen bonding between the hydroxy group and amide carbonyl, stabilizing its conformation.
- Goxalapladib’s trifluoromethylbiphenyl moiety creates hydrophobic cavities in its crystal lattice, a feature absent in the chlorothiophene-containing target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
